molecular formula C10H7NO4 B1329232 (2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid CAS No. 60705-96-6

(2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid

Cat. No. B1329232
CAS RN: 60705-96-6
M. Wt: 205.17 g/mol
InChI Key: KYAMYNWIAQNFEG-UHFFFAOYSA-N
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Description

“(2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid” is a chemical compound with the molecular formula C10H7NO4 . It is also known by other names such as 2,3-Dioxo-1-indolineacetic acid, ISATIN-N-ACETIC ACID, and 2,3-Dioxoindoline-1-acetic acid .


Synthesis Analysis

The synthesis of “(2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid” involves several steps. One method involves reactions of isatinNacetylchloride with equivalent amount of hydrazine hydrate to give 2- (2,3-dioxo-2,3-dihydro-1H-indol-1-yl) acetohydrazide . This compound can then be cyclized to give [1, 2, 4] triazino [4, 3-a] indole-3, 10 (2H, 4H)-dione .


Molecular Structure Analysis

The molecular structure of “(2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid” can be represented by the InChI string: InChI=1S/C10H7NO4/c12-8(13)5-11-7-4-2-1-3-6(7)9(14)10(11)15/h1-4H,5H2,(H,12,13) . The molecular weight of the compound is 205.17 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid” are not well-documented in the literature. More research is needed to fully understand the properties of this compound .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Heterocyclic Compounds : Hassan et al. (2013) describe the synthesis of (2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid hydrazide, used in creating various heterocycles, including triazole, oxadiazole, and indol-2-one rings, highlighting its role in chemical synthesis (Hassan et al., 2013).

  • Electrochemical Sensor Applications : Cha et al. (2003) report the use of poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) in electrochemical hybridization sensors. This demonstrates its utility in bioelectronic applications, specifically in DNA sensing (Cha et al., 2003).

Biological and Medical Research

  • Antibacterial and Antifungal Applications : G. Chitra et al. (2017) synthesized pH-sensitive biopolymeric hydrogels using indole-3-acetic acid, showcasing its effectiveness in antifungal and antibacterial applications. Such hydrogels are recommended for medical applications like bandages and catheters to prevent infections (Chitra et al., 2017).

  • Antioxidant Evaluation : Naik et al. (2011) conducted studies on indole-3-acetic acid analogues, evaluating their antioxidant activities. This indicates potential applications in the development of antioxidant agents (Naik et al., 2011).

  • Cancer Therapy Potential : Wardman (2002) discussed the potential of indole-3-acetic acids in targeted cancer therapy, particularly when combined with horseradish peroxidase. This highlights its prospective use in developing new cancer treatment strategies (Wardman, 2002).

  • key role in plant growth and development. They studied the peroxidase-catalyzed degradation of indole-3-acetic acid, demonstrating its importance in plant physiology (Gazarian et al., 1998).
  • Enzymatic and Pharmacological Research : Modi et al. (2011) synthesized novel derivatives of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide and evaluated their cytotoxic activity. This research contributes to understanding the pharmacological properties of these compounds, potentially leading to new drug development (Modi et al., 2011).

Safety And Hazards

The safety and hazards associated with “(2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid” are not well-documented in the literature. More research is needed to fully understand the safety and hazards of this compound .

properties

IUPAC Name

2-(2,3-dioxoindol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c12-8(13)5-11-7-4-2-1-3-6(7)9(14)10(11)15/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAMYNWIAQNFEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40209530
Record name 1H-Indole-1-acetic acid, 2,3-dihydro-2,3-dioxo- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40209530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid

CAS RN

60705-96-6
Record name N-Carboxymethylisatin
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URL https://commonchemistry.cas.org/detail?cas_rn=60705-96-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indoline-1-acetic acid, 2,3-dioxo-
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Record name 60705-96-6
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Record name 1H-Indole-1-acetic acid, 2,3-dihydro-2,3-dioxo- (9CI)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
ESI Ibrahim, MI Anwar, SA Sallam - aunj.journals.ekb.eg
Sugar hydrazones 4-7 were prepared through condensation of the respective sugars (D-glucose, D-mannose, D-galactose, and D-arabinose) with (3-hydrazono-2-oxo-2,3-dihydroindol-…
Number of citations: 2 aunj.journals.ekb.eg
SA Sallam, ESI Ibrahim, MI Anwar - Journal of the Chilean Chemical …, 2012 - SciELO Chile
Some new Schiff-bases derived from condensation of 3-hydrazono-2-oxo-2, 3-dihydroindol-1-yl)-acetic acid hydrazide (3) with benzaldehyde, p-methoxy-benzaldehyde and p-…
Number of citations: 3 www.scielo.cl
AB Chittethu, A Jose, R Balasubramanian… - Journal of Young …, 2017 - jyoungpharm.org
Objective: The present study was aimed to determine cytotoxic and apoptotic activity of isatin semicarbazones against mammary carcinoma. Methodology: The preparation of these …
Number of citations: 8 www.jyoungpharm.org

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